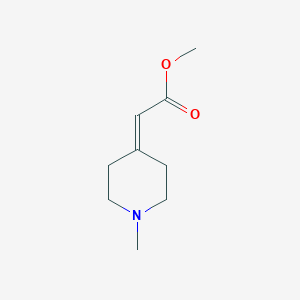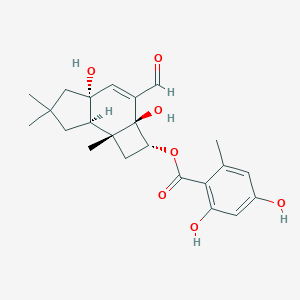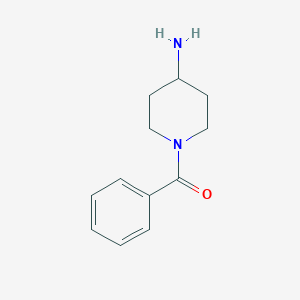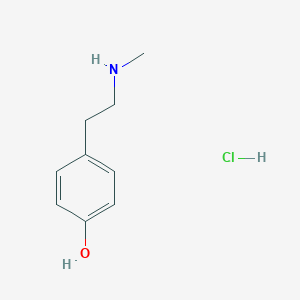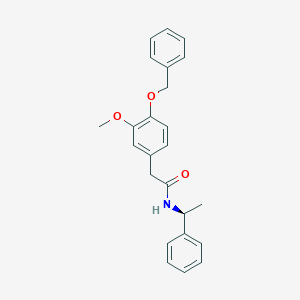
1-(Piperazin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)ethanamine, also known as Ethylenediaminepiperazine (EDAP), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EDAP is a cyclic secondary amine that contains two nitrogen atoms in its structure, making it a versatile molecule for various applications.
Mecanismo De Acción
The mechanism of action of EDAP is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and interfering with their biological functions. EDAP has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
EDAP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. EDAP has also been shown to enhance the activity of some metal-based drugs, making them more effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDAP is a versatile molecule that can be used in various lab experiments. Its cyclic structure and ability to form complexes with metal ions make it a useful ligand for the development of metal-based drugs. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.
Direcciones Futuras
There are several future directions for the research and development of EDAP. One potential area of research is the development of metal-based drugs that utilize EDAP as a ligand. Another area of research is the investigation of the potential anti-viral activity of EDAP. Additionally, the toxicity and pharmacokinetics of EDAP need to be further studied to assess its potential as a drug candidate.
Conclusion:
In conclusion, EDAP is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry and its ability to form complexes with metal ions make it a versatile molecule for various lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a drug candidate.
Métodos De Síntesis
EDAP can be synthesized by the reaction of ethylenediamine with piperazine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of a cyclic amine with a molecular formula of C6H14N2. The purity of the synthesized EDAP can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
EDAP has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. EDAP has also been used as a ligand for the development of metal-based drugs.
Propiedades
Número CAS |
141656-32-8 |
|---|---|
Nombre del producto |
1-(Piperazin-1-yl)ethanamine |
Fórmula molecular |
C6H15N3 |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
1-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3/c1-6(7)9-4-2-8-3-5-9/h6,8H,2-5,7H2,1H3 |
Clave InChI |
UOTCTDSGHIMHTA-UHFFFAOYSA-N |
SMILES |
CC(N)N1CCNCC1 |
SMILES canónico |
CC(N)N1CCNCC1 |
Sinónimos |
1-Piperazinemethanamine,alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
